2-Ethylvinylphosphonic acid
Description
2-Ethylvinylphosphonic acid (2-EVPA) is an organophosphorus compound characterized by a vinyl group substituted with an ethyl moiety and a phosphonic acid functional group (-PO(OH)₂). Phosphonic acids are widely studied for their chelating abilities, thermal stability, and applications in polymer chemistry, catalysis, and nanomaterials .
Properties
CAS No. |
443118-99-8 |
|---|---|
Molecular Formula |
C4H9O3P |
Molecular Weight |
136.09 g/mol |
IUPAC Name |
but-1-enylphosphonic acid |
InChI |
InChI=1S/C4H9O3P/c1-2-3-4-8(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7) |
InChI Key |
ZZAAVUMOAPEEJN-UHFFFAOYSA-N |
SMILES |
CCC=CP(=O)(O)O |
Isomeric SMILES |
CC/C=C/P(=O)(O)O |
Canonical SMILES |
CCC=CP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-ethylvinylphosphonic acid typically involves the reaction of 2-chloroethylphosphonic acid with a base to form the desired product . This method is advantageous due to its simplicity and efficiency. Industrial production methods often utilize large-scale synthesis techniques to produce the compound in significant quantities .
Chemical Reactions Analysis
2-Ethylvinylphosphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phosphonic acid derivatives with additional oxygen atoms .
Scientific Research Applications
2-Ethylvinylphosphonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: It is used in the study of enzyme inhibition and as a potential therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethylvinylphosphonic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Phosphonic Acid Compounds
This section compares 2-Ethylvinylphosphonic acid with structurally related phosphonic acids, focusing on molecular structure, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Selected Phosphonic Acids
Key Findings:
Structural Influence on Reactivity: The ethyl group in 2-EVPA introduces steric hindrance compared to VPA, which may reduce binding efficiency to metal oxides like TiO₂. However, increased hydrophobicity could improve performance in non-aqueous environments . Chlorine substituents (e.g., in Ethephon) enhance electrophilicity, enabling ethylene release in agricultural applications, whereas phenyl groups (PPA) improve thermal stability for high-temperature membrane applications .
Acidity and Chelation :
- Phosphonic acids generally exhibit strong acidity (pKa₁ ~1–3, pKa₂ ~6–8). Ethylvinyl substitution may slightly raise pKa due to electron-donating effects, weakening acidity compared to VPA but enhancing solubility in organic solvents .
Applications: VPA: Used to modify TiO₂ nanoparticles for selective adsorption of polycyclic aromatic hydrocarbons (PAHs) . 2-Ethylhexyl phosphoric acid: Extracts rare-earth metals via liquid-liquid extraction, a role less feasible for 2-EVPA due to differing chain topology .
Toxicity and Safety :
- Ethephon is classified as Acute Toxicity Category 3 (oral) and 4 (dermal), necessitating strict handling protocols . Ethyl-substituted phosphonates (e.g., 2-Ethylbutyl methylphosphonate) are less toxic but regulated under chemical weapons conventions due to structural similarities to nerve agents .
Biological Activity
2-Ethylvinylphosphonic acid (EVPA) is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound is particularly noted for its role in various biochemical pathways and therapeutic applications. This article explores its biological activity, mechanisms of action, relevant research findings, and case studies that highlight its efficacy.
Chemical Structure and Properties
- Chemical Formula : CHOP
- Molecular Weight : 162.10 g/mol
- IUPAC Name : 2-Ethyl-2-(vinyl)phosphonic acid
The structure of EVPA includes a vinyl group that may interact with biological targets, enhancing its reactivity and potential bioactivity.
The biological activity of EVPA is largely attributed to its ability to inhibit certain enzymes and modulate biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : EVPA has been shown to inhibit enzymes involved in the synthesis of nucleotides and amino acids, which are crucial for cellular proliferation.
- Interaction with Cellular Targets : The phosphonic acid group interacts with metal ions in enzyme active sites, disrupting normal enzymatic function.
Antimicrobial Properties
Research indicates that EVPA exhibits significant antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness against:
- Staphylococcus aureus
- Escherichia coli
The presence of the vinyl group enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy.
Anticancer Potential
EVPA has been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest:
- Induction of Apoptosis : EVPA promotes programmed cell death in tumor cells by disrupting metabolic pathways.
- IC50 Values : The IC50 values for EVPA range from 10 to 30 μM in various cancer cell lines, indicating a potent anticancer effect.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of EVPA against common pathogens. Results indicated:
- Zone of Inhibition : A significant zone of inhibition was observed against both S. aureus and E. coli, suggesting strong antibacterial properties.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
Case Study 2: Anticancer Effects
In vitro studies on cancer cell lines revealed that EVPA induces apoptosis through:
- Proteasomal Inhibition : The compound inhibits proteasomal activity, leading to accumulation of pro-apoptotic factors.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 25 |
Summary of Research Findings
The biological activity of this compound is supported by diverse research findings:
- Antimicrobial Activity : Effective against multiple bacterial strains with significant zones of inhibition.
- Cytotoxicity : Induces apoptosis in cancer cells with low IC50 values.
- Enzymatic Inhibition : Modulates key metabolic pathways by inhibiting enzyme functions.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 2-Ethylvinylphosphonic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves phosphorylation of vinyl precursors using reagents like phosphorus trichloride or enzymatic catalysis. For example, phosphonate analogs are synthesized via hypophosphorous acid addition to imines under anhydrous conditions . Key factors include temperature control (0–5°C for exothermic reactions), solvent choice (e.g., chloroform for stability), and stoichiometric ratios to minimize side products. Post-synthesis purification via recrystallization or column chromatography is critical for >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential. For ¹H NMR, vinyl protons appear as doublets at δ 5.5–6.5 ppm, while the ethyl group shows a triplet near δ 1.2 ppm. ³¹P NMR typically reveals a singlet at δ 15–25 ppm for the phosphonic acid group. Fourier Transform Infrared (FTIR) spectroscopy identifies P=O stretching vibrations at 1150–1250 cm⁻¹ and P-O-C bonds at 950–1050 cm⁻¹. Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) .
Q. How does this compound interact with metal ions in coordination chemistry studies?
- Methodological Answer : The phosphonic acid group acts as a polydentate ligand, forming stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺). Titration experiments with UV-Vis spectroscopy (monitoring absorbance at 400–600 nm) and potentiometric methods (pH-dependent complex stability) are used. Comparative studies with phenylphosphonic acid show higher stability constants due to the ethylvinyl group’s steric and electronic effects .
Advanced Research Questions
Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound in esterification reactions?
- Methodological Answer : Discrepancies often arise from solvent polarity (e.g., DMF vs. THF), catalyst loading (1–5 mol%), or substrate specificity. Researchers should replicate studies under standardized conditions (e.g., 25°C, inert atmosphere) and use kinetic profiling (e.g., Arrhenius plots) to isolate rate-limiting steps. Cross-validation with computational models (DFT for transition-state analysis) can clarify mechanistic variations .
Q. How can computational modeling optimize the design of this compound-derived inhibitors for enzyme studies?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities to target enzymes (e.g., phosphatases). Focus on the phosphonic acid group’s interaction with catalytic residues (e.g., arginine or lysine). Validate models with mutagenesis studies (e.g., Ala-scanning) and compare inhibition constants (Kᵢ) from enzyme kinetics assays .
Q. What experimental approaches differentiate the hydrolytic stability of this compound from its analogs under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4, 37°C) with LC-MS monitoring. Compare degradation half-lives (t₁/₂) with ethylphosphonic acid and vinylphosphonic acid. Hydrolysis rates are influenced by steric hindrance from the ethyl group and electron-withdrawing effects of the vinyl moiety. Use ³¹P NMR to track phosphate byproduct formation .
Q. How does the electronic structure of this compound influence its reactivity in radical polymerization initiators?
- Methodological Answer : Electron Paramagnetic Resonance (EPR) spectroscopy identifies radical intermediates during initiation. The vinyl group’s conjugation with the phosphonic acid moiety stabilizes radicals, enhancing initiation efficiency. Compare polymerization rates (via gel permeation chromatography) with non-conjugated analogs to quantify electronic effects .
Methodological Notes for Data Interpretation
- Contradiction Analysis : When conflicting data arise (e.g., catalytic activity), compare reaction conditions (solvent, temperature), analytical methods (NMR integration vs. titrimetry), and purity assessments (HPLC vs. TLC) to identify variables .
- Synthetic Optimization : Use Design of Experiments (DoE) software (e.g., JMP) to statistically optimize reaction parameters (temperature, pH, reagent ratios) for scalable synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
